Lipophilicity Advantage Over Non-Fluorinated Analog Enables CNS Drug-Like Property Space
The target compound exhibits a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 40.7 Ų [1]. In contrast, the non-fluorinated analog 4-(1H-imidazol-2-yl)piperidine has a predicted XLogP3 of approximately −0.2, yielding a ΔLogP of roughly 1.3 log units while maintaining identical TPSA [2]. This places the target compound closer to the optimal CNS drug-like space (LogP 1–3, TPSA < 60 Ų), providing a measurable lipophilicity advantage without molecular-weight penalty.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1, TPSA = 40.7 Ų |
| Comparator Or Baseline | 4-(1H-imidazol-2-yl)piperidine: XLogP3 ≈ −0.2, TPSA = 40.7 Ų |
| Quantified Difference | ΔLogP ≈ +1.3 log units; TPSA identical |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity within a favorable range improves passive permeability and potential blood–brain barrier penetration, making the compound a more attractive starting point for CNS and intracellular targets.
- [1] PubChem CID 43650706: Computed Properties: XLogP3-AA = 1.1, TPSA = 40.7 Ų. View Source
- [2] PubChem CID 100681: 4-(1H-imidazol-2-yl)piperidine; Computed Properties. View Source
